Fluorure de 3-méthoxypropane-1-sulfonyle

Vue d'ensemble

Description

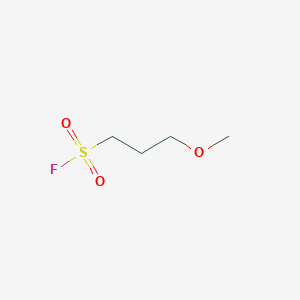

3-Methoxypropane-1-sulfonyl fluoride is a chemical compound with the molecular formula C4H9O3FS and a molecular weight of 156.18 g/mol . This compound belongs to the class of sulfonyl fluorides, which are known for their unique stability and reactivity balance. Sulfonyl fluorides have found extensive applications in organic synthesis, chemical biology, drug discovery, and materials science .

Applications De Recherche Scientifique

3-Methoxypropane-1-sulfonyl fluoride has a wide range of scientific research applications, including:

Organic Synthesis: It is used as a reagent in the synthesis of various sulfonyl compounds.

Chemical Biology: Sulfonyl fluorides are employed as covalent probes to target specific amino acid residues in proteins, facilitating the study of protein functions and interactions.

Drug Discovery: The compound is used in the development of targeted covalent inhibitors, which can selectively bind to and inhibit specific enzymes.

Materials Science: Sulfonyl fluorides are utilized in the synthesis of functional materials with unique properties.

Analyse Biochimique

Biochemical Properties

3-Methoxypropane-1-sulfonyl fluoride plays a significant role in biochemical reactions, particularly in the context of sulfur (VI) fluoride exchange (SuFEx) reactions . This compound interacts with various enzymes, proteins, and other biomolecules by forming covalent bonds through SuFEx. For instance, it can react with nucleophilic residues on target proteins, leading to the formation of stable covalent linkages . This property makes it valuable for studying protein-protein interactions and developing covalent protein drugs .

Cellular Effects

3-Methoxypropane-1-sulfonyl fluoride influences various cellular processes by modifying the function of proteins it interacts with. It can affect cell signaling pathways, gene expression, and cellular metabolism by forming covalent bonds with key proteins involved in these processes . For example, the compound’s ability to form stable covalent linkages with proteins can alter their activity and localization within the cell, thereby impacting cellular functions .

Molecular Mechanism

The molecular mechanism of 3-Methoxypropane-1-sulfonyl fluoride involves its reactivity in SuFEx reactions. The compound binds to nucleophilic residues on target proteins, leading to the formation of covalent bonds . This interaction can result in enzyme inhibition or activation, depending on the specific protein and the nature of the covalent modification . Additionally, these covalent modifications can lead to changes in gene expression by altering the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methoxypropane-1-sulfonyl fluoride can change over time due to its stability and degradation properties . The compound is generally stable at room temperature but may degrade over extended periods or under specific conditions . Long-term studies have shown that the covalent modifications induced by this compound can have lasting effects on cellular function, depending on the stability of the covalent bonds formed .

Dosage Effects in Animal Models

The effects of 3-Methoxypropane-1-sulfonyl fluoride in animal models vary with different dosages. At lower doses, the compound can effectively modify target proteins without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as disrupting normal cellular functions and causing cellular damage . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical modifications without inducing toxicity .

Metabolic Pathways

3-Methoxypropane-1-sulfonyl fluoride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound can inhibit or activate specific enzymes, thereby affecting metabolic flux and metabolite levels . For example, its ability to form covalent bonds with enzymes involved in glycolysis can alter energy metabolism and cellular energetics .

Transport and Distribution

Within cells and tissues, 3-Methoxypropane-1-sulfonyl fluoride is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments . The compound’s ability to form stable covalent linkages with proteins also affects its distribution, as it can become localized to areas where its target proteins are abundant .

Subcellular Localization

The subcellular localization of 3-Methoxypropane-1-sulfonyl fluoride is determined by its interactions with specific targeting signals and post-translational modifications . These interactions can direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . For instance, the compound may be localized to the nucleus if it interacts with nuclear proteins, thereby influencing gene expression and other nuclear processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Methoxypropane-1-sulfonyl fluoride can be synthesized through various methods. One common approach involves the direct transformation of sulfonates or sulfonic acids to sulfonyl fluorides using mild reaction conditions and readily available reagents . Another method includes the use of fluorosulfonyl radicals, which provides a concise and efficient approach for producing sulfonyl fluorides .

Industrial Production Methods

Industrial production of sulfonyl fluorides often involves the chlorine-fluorine exchange of arenesulfonyl chlorides in the presence of aqueous potassium fluoride (KF) or potassium bifluoride (KHF2) . This method is efficient and widely used in the large-scale production of sulfonyl fluorides.

Analyse Des Réactions Chimiques

Types of Reactions

3-Methoxypropane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfur-fluorine bond in sulfonyl fluorides is highly reactive towards nucleophiles, leading to the formation of sulfonyl compounds.

Oxidation and Reduction: Sulfonyl fluorides exhibit exceptional oxidative and reductive cleavage capabilities.

Common Reagents and Conditions

Common reagents used in reactions with 3-Methoxypropane-1-sulfonyl fluoride include nucleophiles such as amines, alcohols, and thiols. The reactions typically occur under mild conditions with the use of appropriate catalysts .

Major Products Formed

The major products formed from reactions involving 3-Methoxypropane-1-sulfonyl fluoride are sulfonyl compounds, which have significant applications in various fields .

Mécanisme D'action

The mechanism of action of 3-Methoxypropane-1-sulfonyl fluoride involves the nucleophilic attack on the sulfur-fluorine bond by specific amino acid residues in proteins, such as lysine, tyrosine, and histidine . This selective reactivity allows the compound to form stable covalent bonds with target proteins, thereby modulating their activity and function .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Nitrobenzenesulfonyl Fluoride: Known for its bactericidal properties and ability to react with target proteins.

(2-Aminoethyl)benzenesulfonyl Fluoride: Commonly used as a serine protease inhibitor.

4-Formylbenzenesulfonyl Fluoride: Utilized as a radio labeling synthon in positron emission tomography.

Uniqueness

3-Methoxypropane-1-sulfonyl fluoride is unique due to its specific reactivity towards nucleophiles and its stability under physiological conditions . This makes it a valuable tool in chemical biology and drug discovery, where selective targeting of proteins is crucial .

Activité Biologique

3-Methoxypropane-1-sulfonyl fluoride (MPSF) is a sulfonyl fluoride compound with significant biochemical and biological implications. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Overview

- Chemical Formula : C4H9O3FS

- Molecular Weight : 156.18 g/mol

- CAS Number : 1227250-19-2

MPSF is primarily known for its role in sulfur (VI) fluoride exchange (SuFEx) reactions, which have gained attention for their utility in organic synthesis and chemical biology.

The biological activity of MPSF is largely attributed to its ability to form covalent bonds with nucleophilic residues on proteins. This interaction modifies protein function and affects various cellular processes, including:

- Cell Signaling : MPSF can alter signaling pathways by modifying key proteins involved in these processes.

- Gene Expression : The compound's interaction with transcription factors can lead to changes in gene expression profiles.

- Metabolic Pathways : MPSF participates in metabolic pathways through interactions with enzymes and cofactors.

Molecular Mechanism

The mechanism of action involves nucleophilic attack on the sulfur-fluorine bond by amino acid residues such as lysine, tyrosine, and histidine. This results in the formation of stable covalent adducts, leading to functional alterations in target proteins .

Cellular Effects

MPSF influences cellular functions by:

- Modifying protein interactions

- Altering enzyme activity

- Impacting cell viability and proliferation rates based on dosage .

Dosage Effects in Animal Models

Studies indicate that the effects of MPSF vary with dosage:

- Low Doses : Effective modification of target proteins with minimal toxicity.

- High Doses : Increased risk of cytotoxicity and adverse effects on cellular functions .

Research Applications

MPSF has diverse applications in scientific research:

- Organic Synthesis : Used as a reagent for synthesizing sulfonyl compounds.

- Chemical Biology : Acts as a covalent probe for studying protein functions and interactions.

- Drug Discovery : Utilized in developing targeted covalent inhibitors that selectively bind to specific enzymes.

- Materials Science : Employed in synthesizing functional materials with unique properties .

Comparative Analysis

To provide context for MPSF's unique properties, a comparison with similar compounds is presented below:

| Compound Name | Key Features | Applications |

|---|---|---|

| 2-Nitrobenzenesulfonyl Fluoride | Antimicrobial properties | Bactericidal applications |

| (2-Aminoethyl)benzenesulfonyl Fluoride | Serine protease inhibition | Biochemical research |

| 4-Formylbenzenesulfonyl Fluoride | Radio labeling synthon | Positron emission tomography |

MPSF stands out due to its specific reactivity towards nucleophiles and stability under physiological conditions .

Case Studies

Recent studies have investigated the biological activity of MPSF:

- Target Identification :

- Enzyme Inhibition Studies :

Propriétés

IUPAC Name |

3-methoxypropane-1-sulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9FO3S/c1-8-3-2-4-9(5,6)7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKLSECKCOSGZFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCS(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.